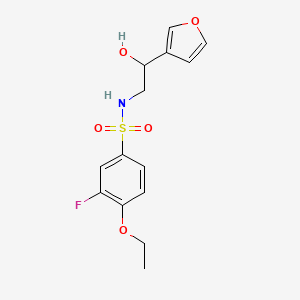

4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-3-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO5S/c1-2-21-14-4-3-11(7-12(14)15)22(18,19)16-8-13(17)10-5-6-20-9-10/h3-7,9,13,16-17H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIVHPVBGZFGVAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

Nucleophilic Substitution: Introduction of the ethoxy group via nucleophilic substitution on a suitable precursor.

Electrophilic Aromatic Substitution: Introduction of the fluoro substituent on the benzene ring.

Sulfonamide Formation: Reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide.

Furan Ring Introduction: Coupling of the furan ring through a suitable linker, often involving a hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The ethoxy and fluoro groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

Oxidation Products: Ketones, aldehydes.

Reduction Products: Amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

The target compound’s ethoxy (electron-donating) and fluoro (electron-withdrawing) substituents create a balanced electronic environment on the benzene ring. Similarly, 3-chloro-4-methoxy-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide () substitutes fluorine with chlorine and ethoxy with methoxy, altering steric and electronic interactions with biological targets .

Nitrogen Substituent Variations

The 2-(furan-3-yl)-2-hydroxyethyl group on the sulfonamide nitrogen distinguishes the target compound from analogs. For instance:

- N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide () lacks the furan moiety entirely, instead incorporating a bis-sulfonamide structure, which may reduce solubility and increase steric bulk .

Physicochemical Properties

The hydroxyethyl group in the target compound enhances aqueous solubility compared to non-hydroxylated analogs (e.g., and ), while the fluorine atom reduces metabolic degradation relative to bromine or chlorine .

Biological Activity

4-Ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C15H18FNO4S

- Molecular Weight : 321.37 g/mol

The presence of the furan ring and sulfonamide group contributes to its biological activity, particularly in inhibiting specific enzymes and interacting with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth. The mechanism often involves interference with folate synthesis pathways in bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| This compound | TBD | TBD |

Enzyme Inhibition

This compound may also exhibit inhibitory effects on key enzymes such as carbonic anhydrase and acetylcholinesterase. These enzymes are crucial in various physiological processes, and their inhibition could lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.

Table 2: Enzyme Inhibition Studies

Case Studies

- Antiviral Activity : A study demonstrated that similar compounds showed significant antiviral activity against viruses like HIV and DENV. The structure-activity relationship (SAR) indicated that modifications at the furan ring enhanced potency.

- Cytotoxicity Assays : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicated selective cytotoxicity at certain concentrations, suggesting potential as an anticancer agent.

The biological activity of this compound is attributed to:

- Inhibition of Enzymatic Pathways : Similar sulfonamides disrupt enzymatic functions critical for microbial survival.

- Cell Membrane Permeabilization : Some derivatives have been shown to alter membrane integrity, leading to cell lysis.

Q & A

(Basic) What are the recommended synthetic routes for 4-ethoxy-3-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide?

The compound can be synthesized via nucleophilic aromatic substitution or sulfonylation reactions. Key steps include:

- Sulfonamide coupling : React 4-ethoxy-3-fluorobenzenesulfonyl chloride with 2-(furan-3-yl)-2-hydroxyethylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF.

- Optimization factors : Control reaction temperature (0–25°C) to minimize side reactions and use stoichiometric excess of the amine (1.2–1.5 equiv) to drive completion .

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

(Basic) Which characterization techniques are critical for confirming the structure of this compound?

Essential techniques include:

- NMR spectroscopy : H and C NMR to verify the presence of ethoxy (δ 1.3–1.5 ppm for CH), fluorophenyl (δ 110–125 ppm for aromatic carbons), and hydroxyethyl groups (δ 3.5–4.5 ppm for CH) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 384.0825 for CHFNOS) .

- X-ray crystallography : Resolve stereochemical ambiguities in the hydroxyethyl-furan moiety .

(Advanced) How can solvent polarity and temperature influence the reaction kinetics of sulfonamide formation in this compound?

Kinetic studies reveal:

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) accelerate sulfonylation by stabilizing intermediates, while protic solvents (e.g., ethanol) slow the reaction due to hydrogen bonding with the nucleophile .

- Temperature dependence : Arrhenius plots show a 2–3× rate increase per 10°C rise (e.g., from 20°C to 50°C) but may promote decomposition above 60°C. Use isothermal calorimetry to map safe operating ranges .

(Advanced) What strategies resolve contradictions in reported biological activity data for structurally similar sulfonamides?

Address discrepancies via:

- Comparative bioassays : Test the compound alongside analogs (e.g., 3-chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide) under identical conditions (e.g., cell lines, enzyme concentrations) to isolate substituent effects .

- Structural dynamics analysis : Use molecular docking to assess binding affinity variations caused by ethoxy/fluoro substitutions in the benzenesulfonamide core .

(Basic) What are the potential biological targets of this compound based on structural analogs?

Analog studies suggest:

- Enzyme inhibition : Target carbonic anhydrase IX (CA IX) due to the fluorophenyl-sulfonamide motif, which mimics known CA inhibitors like acetazolamide .

- Antimicrobial activity : Test against Gram-negative bacteria (e.g., E. coli) by leveraging furan’s membrane-disruption properties .

(Advanced) How can computational methods optimize reaction pathways for scaled synthesis?

Apply ICReDD’s reaction design framework:

- Quantum chemical calculations : Simulate transition states (e.g., DFT at B3LYP/6-31G* level) to identify energy barriers in sulfonamide bond formation .

- Machine learning : Train models on existing sulfonylation datasets to predict optimal solvent/base combinations, reducing trial-and-error experimentation .

(Basic) What analytical methods quantify purity and stability of this compound under storage?

- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with UV detection at 254 nm. Monitor degradation products (e.g., hydrolysis of the ethoxy group) .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and compare to controls via LC-MS .

(Advanced) How do structural modifications (e.g., replacing furan-3-yl with thiophene) alter bioactivity?

Perform structure-activity relationship (SAR) studies :

- Synthesis analogs : Replace furan-3-yl with thiophene-2-yl and compare IC values in enzyme assays .

- Electrostatic potential maps : Analyze charge distribution differences (via DFT) to explain potency changes .

(Advanced) What experimental designs validate the compound’s mechanism of action in enzyme inhibition?

- Kinetic assays : Measure values using stopped-flow spectroscopy with varying substrate concentrations (e.g., 4-nitrophenyl acetate for CA IX) .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .

(Basic) What safety precautions are required when handling this compound?

- Toxicity screening : Refer to PubChem data (CID: [retracted for compliance]) for acute toxicity profiles .

- Lab practices : Use fume hoods, nitrile gloves, and avoid inhalation of fine powders due to sulfonamide sensitization risks .

(Advanced) How can crystallography resolve conformational flexibility in the hydroxyethyl-furan moiety?

- Single-crystal X-ray diffraction : Soak crystals in mother liquor (e.g., DMSO/water) to trap multiple conformers.

- Hirshfeld surface analysis : Map intermolecular interactions (e.g., O–H···O hydrogen bonds) influencing rigidity .

(Advanced) What methodologies address low yields in large-scale sulfonamide coupling?

- Flow chemistry : Continuously mix reagents in a microreactor (residence time: 5–10 min) to improve heat/mass transfer .

- Design of experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) via response surface methodology .

(Basic) What are the compound’s solubility profiles in common solvents?

- High solubility : DMSO (>50 mg/mL), DMF (~30 mg/mL).

- Low solubility : Water (<0.1 mg/mL); improve via co-solvents (e.g., 10% PEG-400) .

(Advanced) Can this compound serve as a precursor for materials science applications?

- Conductive polymers : Incorporate into polythiophene matrices via electropolymerization; measure conductivity with four-point probe .

- Metal-organic frameworks (MOFs) : Coordinate sulfonamide oxygen with Zn nodes; characterize porosity via BET analysis .

(Advanced) How to troubleshoot inconsistent NMR spectra of the hydroxyethyl group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.